molecular formula C6H12O4S B15318696 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide

5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide

Cat. No.: B15318696
M. Wt: 180.22 g/mol
InChI Key: KALRYIGYEJNLGZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound belongs to the class of organic compounds known as dioxathiepanes, which are characterized by a seven-membered ring containing both oxygen and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves several steps. One common method includes the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions to form the dioxathiepane ring . The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.

Industrial production methods for this compound may involve continuous flow microreaction technology, which offers advantages in terms of efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.

Chemical Reactions Analysis

5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

In oxidation reactions, the compound can form sulfoxides or sulfones, depending on the reaction conditions. In reduction reactions, the sulfur atom in the ring can be reduced to form thiols or sulfides. Substitution reactions often involve the replacement of one of the oxygen atoms in the ring with another functional group, such as a halogen or an alkyl group .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

The specific molecular targets and pathways involved in the compound’s effects depend on the context in which it is used. For example, in antioxidant applications, it may interact with reactive oxygen species to neutralize them and prevent oxidative damage .

Comparison with Similar Compounds

5,5-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide can be compared to other similar compounds, such as 1,3,2-dioxathiolane 2,2-dioxide and 1,3,2-dioxathiepane 2-oxide . These compounds share similar structural features, including the presence of a dioxathiepane ring, but differ in the specific substituents attached to the ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties. For example, the presence of the dimethyl groups at the 5,5-positions can affect the compound’s steric and electronic properties, potentially making it more or less reactive in certain chemical reactions .

Similar Compounds

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiepane 2,2-dioxide

InChI

InChI=1S/C6H12O4S/c1-6(2)3-4-9-11(7,8)10-5-6/h3-5H2,1-2H3

InChI Key

KALRYIGYEJNLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOS(=O)(=O)OC1)C

Origin of Product

United States

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